Physicochemical properties of N-(3-chlorophenyl)-beta-alanine
Physicochemical properties of N-(3-chlorophenyl)-beta-alanine
An In-depth Technical Guide to the Physicochemical Properties of N-(3-chlorophenyl)-beta-alanine
Introduction
N-(3-chlorophenyl)-beta-alanine, a substituted beta-amino acid, represents a class of compounds with significant interest in medicinal chemistry and drug development. As a chiral building block, its derivatives are integral to the synthesis of complex molecules and novel pharmaceutical candidates[1]. The precise physicochemical properties of this compound are fundamental parameters that govern its behavior in biological and chemical systems. These properties dictate everything from reaction kinetics and product purity to solubility, membrane permeability, and ultimately, bioavailability and therapeutic efficacy.
This guide provides a comprehensive overview of the core physicochemical properties of N-(3-chlorophenyl)-beta-alanine. It is designed for researchers, chemists, and drug development professionals, offering not only a summary of known data but also detailed, field-proven methodologies for the experimental determination of these critical parameters. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols serve as a self-validating system for generating reliable and reproducible data.
Chemical Identity and Structure
Correctly identifying the molecule is the first step in any rigorous scientific investigation. N-(3-chlorophenyl)-beta-alanine exists in stereoisomeric forms, most commonly as a racemic mixture (DL-form) or as individual enantiomers (S- or R-form). It is crucial to specify the form being studied, as properties like melting point and biological activity can differ.
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Synonyms: 3-(3-chlorophenyl)-beta-alanine, DL-beta-(3-Chlorophenyl)alanine[4][5]
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Chemical Structure:

Core Physicochemical Properties
| Property | Value | Source / Comments |
| Molecular Weight | 199.63 g/mol | [2][4][6][7] |
| Appearance | Solid | [8] |
| Melting Point | 217 - 224 °C (with decomposition) | [8][9][10][11] (For DL-racemic form, CAS: 68208-21-9). The range reflects values from multiple suppliers. |
| Boiling Point | 334.7 °C at 760 mmHg | [9] (For DL-racemic form, CAS: 68208-21-9) |
| Aqueous Solubility | Data not readily available. | Requires experimental determination (see Protocol 4.2). |
| Ionization Constant (pKa) | Data not readily available. | Requires experimental determination (see Protocol 4.3). |
| Partition Coefficient (logP) | 1.81 | [6] (Predicted value for S-enantiomer, CAS: 774178-18-6). |
In-depth Analysis of Key Properties
Melting Point: A Criterion for Purity
The melting point is a critical indicator of a solid compound's purity. For the DL-racemic form of N-(3-chlorophenyl)-beta-alanine, the reported range is approximately 217-224°C, at which point it also begins to decompose[10][12]. A sharp melting range (typically < 2°C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The relatively high melting point confirms the compound is a stable solid under standard laboratory conditions.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a master variable in drug development, directly influencing formulation strategies and oral bioavailability. While experimental data for N-(3-chlorophenyl)-beta-alanine is not widely published, its structure—containing both a polar amino acid backbone and a nonpolar chlorophenyl group—suggests it will have limited but significant solubility in aqueous and organic solvents. The presence of ionizable amino and carboxylic acid groups means its solubility will be highly dependent on the pH of the medium.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa values of the carboxylic acid and amino groups are essential for predicting the compound's charge state at different physiological pH values. The carboxylic acid group (COOH) will be deprotonated (COO⁻) at pH values above its pKa, while the amino group (NH₂) will be protonated (NH₃⁺) at pH values below its pKa. This charge state dramatically affects solubility, lipophilicity, and the ability to interact with biological targets. Given its structure, one would expect a pKa around 2-4 for the carboxylic acid and 9-10 for the amino group, but these must be confirmed experimentally.
Lipophilicity (logP): Measuring Membrane Permeability
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, or "greasiness." It is a key predictor of a drug's ability to cross lipid membranes, such as the intestinal wall and the blood-brain barrier. A predicted logP value of 1.81 for the S-enantiomer suggests that N-(3-chlorophenyl)-beta-alanine is moderately lipophilic[6]. This indicates a favorable balance, suggesting it is lipophilic enough to have good membrane permeability while retaining sufficient aqueous solubility for dissolution.
Experimental Methodologies & Workflows
The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
This method provides a precise determination of the melting range, which is a crucial indicator of purity.
Causality: Slow, controlled heating is essential near the melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an artificially high and broad melting range.
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: Ensure the N-(3-chlorophenyl)-beta-alanine sample is completely dry and finely powdered.
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Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
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Approximate Determination: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.
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Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.
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Slow Heating: Decrease the heating rate to 1-2°C per minute.
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Record Range: Record the temperature at which the first droplet of liquid is observed (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). This is the melting range.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Causality: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. Agitating the mixture for an extended period (24-48 hours) ensures this equilibrium is reached. Temperature control is critical as solubility is highly temperature-dependent.
Step-by-Step Protocol:
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Preparation: Add an excess amount of N-(3-chlorophenyl)-beta-alanine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, airtight vial. The excess solid should be clearly visible.
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Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours.
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Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
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Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is crucial to avoid overestimation.
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Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and dilution factor.
Protocol: pKa Determination (Potentiometric Titration)
This method determines the pKa by measuring pH changes during titration with an acid or base.
Causality: As a strong acid or base is added, it neutralizes one of the ionizable groups on the molecule. At the midpoint of this neutralization (the half-equivalence point), the concentrations of the protonated and deprotonated forms of the group are equal. At this specific point, the measured pH is equal to the pKa of that functional group.
Workflow Diagram:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Protocol:
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System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
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Sample Preparation: Accurately weigh and dissolve a known amount of N-(3-chlorophenyl)-beta-alanine in a specific volume of deionized water (a co-solvent like methanol may be needed if solubility is low).
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
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Titration: To determine the acidic pKa (carboxylic acid), titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). To determine the basic pKa (amino group), first acidify the sample with a known excess of HCl and then titrate with NaOH.
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Data Collection: Add the titrant in small, precise increments, recording the pH after each addition has stabilized.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).
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pKa Determination: Identify the equivalence point (the point of steepest inflection on the curve). The volume at the half-equivalence point is exactly half the volume of titrant used to reach the equivalence point. The pKa is the pH value recorded at this half-equivalence point.
Protocol: logP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.
Causality: n-Octanol is used as a surrogate for the lipid bilayer of a cell membrane, while a buffer (pH 7.4) simulates physiological conditions. The ratio of the compound's concentration in each phase at equilibrium reflects its relative affinity for lipid-like versus aqueous environments.
Step-by-Step Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
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Solution Preparation: Prepare a stock solution of N-(3-chlorophenyl)-beta-alanine in the aqueous phase at a known concentration.
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Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous solution with an equal volume of the pre-saturated n-octanol.
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Equilibration: Stopper the vessel and shake vigorously for several minutes, then allow it to rest or centrifuge to ensure complete separation of the two phases.
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Quantification: Carefully sample each phase and measure the concentration of the compound in both the aqueous layer ([C]aq) and the n-octanol layer ([C]org) using a suitable analytical method like HPLC.
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Calculation: Calculate the partition coefficient (P) as P = [C]org / [C]aq.
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logP Determination: The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).
Synthesis and Application Context
N-(3-chlorophenyl)-beta-alanine is a synthetic amino acid derivative. Its synthesis often involves multi-step processes starting from precursors like 3-chlorobenzyl chloride, which can be used to prepare 3-(3-chlorophenyl)propanoic acid intermediates through reactions like the malonic ester synthesis[13]. Subsequent chemical transformations introduce the amino group at the beta position.
In the field of drug discovery, this compound serves as a valuable chiral building block. The specific stereochemistry and the presence of the chlorophenyl group can be crucial for achieving high-potency and selective interactions with biological targets such as enzymes or receptors[1]. Its physicochemical profile makes it an attractive scaffold for developing novel therapeutics.
Conclusion
A thorough understanding of the physicochemical properties of N-(3-chlorophenyl)-beta-alanine is indispensable for its effective application in research and development. This guide has summarized the available data, highlighting a melting point of 217-224°C for the racemic form and a predicted logP of 1.81 for the S-enantiomer, which together suggest a stable, moderately lipophilic compound. Crucially, this guide also acknowledges the current lack of public data for key parameters like aqueous solubility and pKa, and provides robust, step-by-step experimental protocols for their determination. By employing these validated methodologies, researchers can generate the high-quality data needed to unlock the full potential of this versatile chemical entity.
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